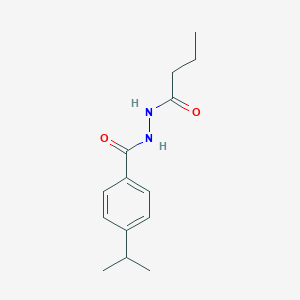
N-butyl-3,5-dimethylbenzamide
Übersicht
Beschreibung
N-butyl-3,5-dimethylbenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is an organic compound that is highly effective against a wide range of insects, including mosquitoes, ticks, and flies. In
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Properties
Chemical Reactions : N-butyl-3,5-dimethylbenzamide, similar to other dimethylbenzamides, participates in various chemical reactions. For instance, studies have shown that N-[(α-acetoxy)-4-pyridylmethyl]-3,5-dimethylbenzamide reacts with alkyl isocyanates to form different compounds depending on the isocyanate used. This reaction highlights the versatility and reactivity of dimethylbenzamides (Braña et al., 1990).
Metabolism and Kinetics : N-butyl-3,5-dimethylbenzamide shares properties with other benzamides like N-picolyl-3,5-dimethylbenzamides, which have been studied for their metabolic and kinetic properties. These studies provide insights into the behavior of similar compounds in biological systems (García de Jalón et al., 1979).
Synthetic Utility : Research has explored the synthetic utility of N,N-dimethylbenzamide and related compounds, suggesting potential applications in the synthesis of other chemicals. For example, N,N-dimethylbenzamide reacts with vicinal cis-diols to form specific acetals, indicating its utility in chemical synthesis (Hanessian & Moralioglu, 1972).
Catalysis and Oxidation Studies
Oxidative Processes : Studies on the oxidation of methyl groups in N,N-dimethylbenzamides have been conducted. These investigations can provide insights into the oxidative behavior of N-butyl-3,5-dimethylbenzamide, as it shares structural similarities (Iley et al., 1990).
Catalytic Applications : Dichlorodioxomolybdenum(VI) complexes containing N,N-dimethylbenzamide have been evaluated as catalysts in oxidative processes. This suggests that N-butyl-3,5-dimethylbenzamide could potentially be used in similar catalytic applications (Julião et al., 2019).
Analytical and Physical Studies
- Hydration Studies : The hydration of N,N-dimethylbenzamide invarious solvent mixtures has been studied, providing insights into the molecular level structure and hydration behavior of similar compounds like N-butyl-3,5-dimethylbenzamide. This kind of research is crucial for understanding how these compounds interact in different environments (Kobayashi & Matsushita, 1990).
- Kinetics Study : The kinetics of reactions involving dimethylbenzamides, such as the Hofmann Degradation reaction, have been investigated. This research can be relevant to understanding the behavior of N-butyl-3,5-dimethylbenzamide under similar reaction conditions (Hong-bo, 2010).
Eigenschaften
IUPAC Name |
N-butyl-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-5-6-14-13(15)12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBUGRSGACNSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4722406.png)
![5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4722424.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[(N,N-dimethylglycyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4722426.png)
![4-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4722433.png)
![2-amino-6-(1,1-dimethylpropyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722438.png)


![2-[(2-chloro-4-nitrophenyl)thio]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B4722448.png)
![2-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4722455.png)




